molecular formula C14H16ClN3O2 B12710058 2,2'-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol CAS No. 93182-23-1

2,2'-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol

Cat. No.: B12710058
CAS No.: 93182-23-1
M. Wt: 293.75 g/mol
InChI Key: YSKAIGNAAYZAOK-UHFFFAOYSA-N
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Description

2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol is a chemical compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and two ethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol typically involves the reaction of 4-chlorophenyl-2-pyrimidinylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack of the amine on the ethylene oxide, leading to the formation of the bisethanol derivative.

Industrial Production Methods

In an industrial setting, the production of 2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisacetaldehyde or 2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisacetic acid.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisacetaldehyde
  • 2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisacetic acid
  • Dihydropyrimidine derivatives

Uniqueness

2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol is unique due to its specific substitution pattern and the presence of both ethanol groups. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

93182-23-1

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C14H16ClN3O2/c15-12-3-1-11(2-4-12)13-5-6-16-14(17-13)18(7-9-19)8-10-20/h1-6,19-20H,7-10H2

InChI Key

YSKAIGNAAYZAOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)N(CCO)CCO)Cl

Origin of Product

United States

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